molecular formula C9H11Br2NO2 B13454562 5-(3-Bromopropyl)pyridine-2-carboxylic acid hydrobromide

5-(3-Bromopropyl)pyridine-2-carboxylic acid hydrobromide

Cat. No.: B13454562
M. Wt: 325.00 g/mol
InChI Key: IZFRSMMPQFBPJU-UHFFFAOYSA-N
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Description

5-(3-Bromopropyl)pyridine-2-carboxylic acid hydrobromide is a chemical compound with significant relevance in organic synthesis and various scientific research fields. This compound is characterized by the presence of a bromopropyl group attached to a pyridine ring, which is further substituted with a carboxylic acid group. The hydrobromide salt form enhances its solubility and stability, making it suitable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Bromopropyl)pyridine-2-carboxylic acid hydrobromide typically involves the bromination of pyridine derivatives followed by carboxylation. One common method includes the reaction of 5-bromopyridine-2-carboxylic acid with 3-bromopropylamine under controlled conditions to form the desired product. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the process.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and carboxylation reactions using automated reactors to ensure consistency and efficiency. The use of hydrobromic acid in the final step helps in obtaining the hydrobromide salt form, which is then purified through crystallization or other suitable methods.

Chemical Reactions Analysis

Types of Reactions

5-(3-Bromopropyl)pyridine-2-carboxylic acid hydrobromide undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, altering the oxidation state of the pyridine ring.

    Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

    Nucleophiles: Such as amines or thiols for substitution reactions.

    Oxidizing Agents: Like potassium permanganate for oxidation reactions.

    Catalysts: Palladium catalysts for coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield various substituted pyridine derivatives.

Scientific Research Applications

5-(3-Bromopropyl)pyridine-2-carboxylic acid hydrobromide has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Employed in the study of enzyme interactions and as a building block for bioactive compounds.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 5-(3-Bromopropyl)pyridine-2-carboxylic acid hydrobromide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromopropyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or activation of biological pathways. The pyridine ring can also participate in π-π interactions, enhancing its binding affinity to target molecules.

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromopyridine-2-carboxylic acid
  • 5-Bromo-3-hydroxypyridine-2-carboxylic acid
  • Methyl 5-bromopyridine-3-carboxylate

Uniqueness

5-(3-Bromopropyl)pyridine-2-carboxylic acid hydrobromide is unique due to the presence of the bromopropyl group, which imparts distinct reactivity and binding properties compared to other similar compounds. This makes it particularly valuable in specific synthetic and research applications where such functionality is required.

Properties

Molecular Formula

C9H11Br2NO2

Molecular Weight

325.00 g/mol

IUPAC Name

5-(3-bromopropyl)pyridine-2-carboxylic acid;hydrobromide

InChI

InChI=1S/C9H10BrNO2.BrH/c10-5-1-2-7-3-4-8(9(12)13)11-6-7;/h3-4,6H,1-2,5H2,(H,12,13);1H

InChI Key

IZFRSMMPQFBPJU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC=C1CCCBr)C(=O)O.Br

Origin of Product

United States

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